molecular formula C11H13N3 B2659231 1,5-Isoquinolinediamine, N1,N1-dimethyl- CAS No. 72678-06-9

1,5-Isoquinolinediamine, N1,N1-dimethyl-

Cat. No.: B2659231
CAS No.: 72678-06-9
M. Wt: 187.246
InChI Key: YYMQOTILXRPNML-UHFFFAOYSA-N
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Description

1,5-Isoquinolinediamine, N1,N1-dimethyl- is a chemical compound with the molecular formula C11H14N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Isoquinolinediamine, N1,N1-dimethyl- typically involves the reaction of isoquinoline derivatives with methylating agents. One common method involves the use of dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of 1,5-Isoquinolinediamine, N1,N1-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Isoquinolinediamine, N1,N1-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: N-alkylated isoquinoline derivatives.

Scientific Research Applications

1,5-Isoquinolinediamine, N1,N1-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Isoquinolinediamine, N1,N1-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1,5-Isoquinolinediamine, N1,N1-dimethyl- can be compared with other similar compounds, such as:

    1,5-Isoquinolinediamine: Lacks the N1,N1-dimethyl substitution, leading to different chemical properties and reactivity.

    1,5-Isoquinolinediamine, N1-methyl-: Contains only one methyl group, resulting in different steric and electronic effects.

    1,5-Isoquinolinediamine, N1,N1-diethyl-: Contains ethyl groups instead of methyl groups, affecting its solubility and reactivity.

The uniqueness of 1,5-Isoquinolinediamine, N1,N1-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-N,1-N-dimethylisoquinoline-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMQOTILXRPNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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